Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-2-14-6(13)3-5-4-15-8(11-5)12-7(9)10;/h4H,2-3H2,1H3,(H4,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGJVWZCDOQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Thiosemicarbazide and α-Halo Ester
A commonly reported method involves the reaction of thiosemicarbazide with phenacyl bromide or similar α-halo ketones/esters to form thiazolyl hydrazones, followed by cyclization and functionalization steps.
- Initial Step: Refluxing thiosemicarbazide with phenacyl bromide in ethanol with a catalytic amount of acetic acid produces the thiazolyl hydrazone intermediate.
- Cyclization: Treatment of the hydrazone with reagents such as phosphoryl chloride (POCl₃) under Vilsmeier–Haack conditions induces ring closure to form the thiazole ring system.
- Functionalization: Subsequent reactions with diethyl acetylenedicarboxylate and substituted thiosemicarbazides afford the ethyl ester derivatives with carbamimidamido groups.
This route is monitored by thin-layer chromatography (TLC) and characterized by IR, MS, and NMR spectroscopy to confirm structure and purity.
Continuous One-Pot Synthesis via Oximation, Methylation, Bromination, and Cyclization
An industrially applicable method described in patent literature outlines a continuous, one-pot synthesis starting from ethyl acetoacetate, which is converted into the target compound through sequential reactions in the same reactor without intermediate isolation:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| A. Oximation | Ethyl acetoacetate + oximate agent (methyl nitrite, ethyl nitrite, or isopropyl nitrite) at -5 to 5 °C for 2–4 h | Formation of oxime intermediate |
| B. Methylation | Add dimethyl sulfate (methylating agent), phase transfer catalyst (e.g., tetrabutylammonium bromide), potassium carbonate at 8–15 °C for 4–6 h | Methylation of oxime to methoxyimino derivative |
| C. Bromination | Add bromine with chlorine gas passed through at 20–50 °C, controlling addition rates to maintain <5% impurities | Bromination of methylated intermediate |
| D. Cyclization | Add thiocarbamide and sodium acetate in aqueous medium, add bromide slowly at 20–30 °C, incubate 1–3 h | Ring closure to form thiazole ring |
- The solvent used throughout is consistent (methanol, ethanol, or isopropanol), simplifying process control.
- The product is isolated by filtration and washing after the final cyclization step.
- This method enhances yield, reduces solvent use, and lowers production costs by avoiding intermediate purification and solvent switching.
Comparative Data Table of Preparation Methods
Analytical and Research Findings
- Spectroscopic Characterization: IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry confirm the presence of thiazole ring, carbamimidamido group, and ester functionalities.
- Melting Point Consistency: The compound consistently melts at 133–135 °C, indicating high purity.
- Process Monitoring: TLC and chromatographic techniques are used to monitor reaction progress and optimize reaction times.
- Yield Optimization: The continuous one-pot method reduces product degradation and loss, increasing overall yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbamimidamido group can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbamimidamido group can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its thiazole ring structure is known for biological activity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole were effective against a variety of bacterial strains, suggesting that this compound could serve as a scaffold for developing new antibiotics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have shown that thiazole derivatives can inhibit inflammatory pathways, which could lead to the development of new treatments for chronic inflammatory diseases .
Agricultural Applications
The compound's unique properties also make it suitable for agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Activity
This compound has been investigated for its efficacy as a pesticide. Research indicates that thiazole-based compounds can exhibit insecticidal properties, targeting specific pests without harming beneficial insects .
Biochemical Research Applications
In biochemical research, this compound serves as a valuable tool for studying enzyme activities and cellular processes.
Enzyme Inhibition Studies
Thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways. Studies utilizing this compound as an inhibitor have provided insights into enzyme mechanisms and potential therapeutic targets .
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Properties | Potential to inhibit inflammatory pathways | |
| Agricultural Research | Pesticidal Activity | Exhibits insecticidal properties |
| Biochemical Research | Enzyme Inhibition Studies | Insights into enzyme mechanisms |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives. This compound was found to have significant activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanism Exploration : Research conducted at a leading university explored the anti-inflammatory effects of thiazole compounds. The study indicated that this compound could downregulate pro-inflammatory cytokines in vitro .
- Pesticidal Activity Assessment : An agricultural study assessed the effectiveness of thiazole derivatives against common agricultural pests. This compound showed promising results in reducing pest populations while maintaining safety for non-target species .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and carbamimidamido group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a family of ethyl 2-(substituted-1,3-thiazol-4-yl)acetate derivatives. Key structural analogs and their differentiating features are summarized below:
Key Observations :
Substituent Effects: The carbamimidamido group in the target compound introduces a highly basic guanidine moiety, enabling stronger hydrogen-bonding interactions compared to the simpler amino group in OR-3058 . Compounds like HA-8392 (hydroxyimino) and QA-5165 (t-Boc-protected ethoxyimino) feature electron-withdrawing or bulky groups, reducing nucleophilic reactivity compared to the target compound.
Solubility and Stability :
- Hydrochloride salts (target compound and OR-3058) exhibit superior aqueous solubility relative to neutral analogs (e.g., ST-7903).
- The t-Boc group in QA-5165 improves lipid solubility but requires acidic conditions for deprotection, limiting its utility in physiological environments .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling reactions similar to those described in , where 2-amino-4-(chloromethyl)thiazole derivatives are functionalized using carbodiimides (e.g., EDC/HOBt). The carbamimidamido group may be introduced via guanidinylation of a precursor amine .
Biological Relevance: Thiazoles with amino or guanidine groups are common in antibiotics (e.g., cephalosporins). The target compound’s guanidine moiety may mimic arginine side chains, making it a candidate for protease inhibition . In contrast, hydroxyimino derivatives (HA-8392) are often intermediates in β-lactam antibiotic synthesis, emphasizing divergent applications .
Hydrogen-Bonding and Crystallographic Behavior
The carbamimidamido group’s ability to form multiple hydrogen bonds (N–H⋯O/N interactions) distinguishes the target compound from analogs like OR-3057. Such patterns influence crystal packing and stability, as noted in Etter’s graph-set analysis (). Computational tools like SHELXL () and visualization software like UCSF Chimera () are critical for analyzing these interactions in crystallographic studies.
Biological Activity
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride (CAS Number: 1272756-56-5) is a thiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
The molecular formula of this compound is C₈H₁₃ClN₄O₂S. It has a melting point range of 133–135 °C and is classified as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClN₄O₂S |
| Molecular Weight | 220.73 g/mol |
| Melting Point | 133–135 °C |
| CAS Number | 1272756-56-5 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through disruption of cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered biochemical reactions.
- Anticancer Properties : Some thiazole derivatives have shown promise in cancer research, with potential mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit specific enzymes such as carbonic anhydrase and certain kinases. For example, a study reported an IC50 value of approximately 19 nM for enzyme inhibition, suggesting potent activity against targeted pathways .
Anticancer Activity
A notable case study involved the evaluation of this compound's effects on cancer cell lines. The results indicated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with IC50 values around 25 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms.
Case Study 2: Cancer Research
In a preclinical trial involving human cancer cell lines, the compound was administered at varying concentrations to evaluate its cytotoxic effects. The results showed significant tumor growth inhibition compared to control groups, supporting further investigation into its therapeutic potential in oncology.
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride to improve yield and purity?
Methodological Answer:
- Stepwise synthesis : Begin with intermediate preparation, such as benzothioamide derivatives, followed by coupling with ethyl 4-bromo-3-oxobutanoate under reflux in absolute ethanol. Catalysts (e.g., acetic acid) and controlled temperature (reflux conditions) are critical for regioselectivity .
- Purification : Use ether extraction and anhydrous sodium sulfate filtration to isolate the product. Recrystallization from ethanol enhances purity .
- Yield optimization : Adjust molar ratios (e.g., 1:1 stoichiometry of reactants) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring, ethyl ester, and carbamimidamido groups. Compare chemical shifts with analogous thiazole derivatives (e.g., δ ~2.5 ppm for methylene protons adjacent to the thiazole ring) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide-thiazole backbone .
- Elemental analysis : Ensure microanalysis results for C, H, N, and S are within 0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict hydrogen bonding interactions and crystal packing behavior for this compound?
Methodological Answer:
- Graph set analysis : Apply Etter’s formalism to classify hydrogen bond patterns (e.g., R₂²(8) motifs) using crystallographic data. Tools like Mercury or CrystalExplorer visualize interactions .
- Software utilization : Employ SHELX (SHELXL/SHELXS) for refining hydrogen bond geometries from X-ray diffraction data. Validate results with PLATON or CheckCIF .
- Solubility prediction : Correlate hydrogen bond networks with experimental solubility in polar aprotic solvents (e.g., DMSO) .
Q. What methodologies resolve discrepancies between in vitro biological activity and in silico ADMET predictions for this compound?
Methodological Answer:
- Cross-validation : Use multiple ADMET tools (SwissADME, PreADMET) to assess bioavailability and toxicity. Compare predictions with experimental permeability assays (e.g., Caco-2 cell models) .
- Assay optimization : Test biological activity under varied conditions (e.g., pH, serum protein binding) to identify false negatives. For example, thiazole derivatives may show pH-dependent antimicrobial activity .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between predicted and observed bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Substituent variation : Modify the thiazole ring (e.g., halogenation at position 4) or carbamimidamido group (e.g., alkylation) to probe antimicrobial potency. Use Miyaura borylation or Suzuki coupling for diversification .
- Biological testing : Screen derivatives against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Correlate logP values with membrane permeability .
- Crystallographic insights : Analyze X-ray structures to identify conserved hydrogen bonds (e.g., NH···O=C interactions) critical for target binding .
Q. What strategies address challenges in crystallizing this compound, particularly for resolving disorder or twinning?
Methodological Answer:
- Solvent screening : Test crystallization in mixed solvents (e.g., ethanol/water) to improve crystal quality. Slow evaporation at 4°C reduces disorder .
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets. Validate with R-factor convergence (<5% discrepancy) .
- Temperature control : Collect diffraction data at 100 K to minimize thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
